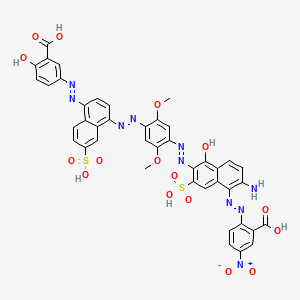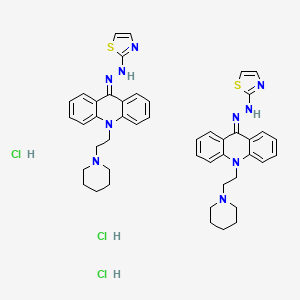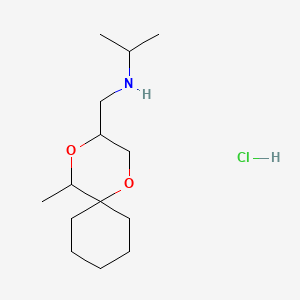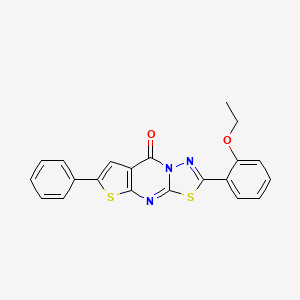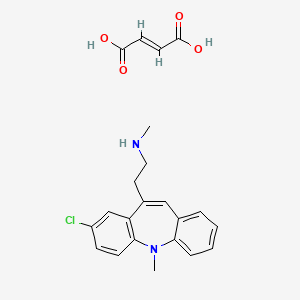
N-(4-Bromobenzyl) 2c-b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl) 2c-b typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Bromination: The benzaldehyde is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position, forming 4-bromo-2,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride, yielding 4-bromo-2,5-dimethoxybenzyl alcohol.
Substitution: The benzyl alcohol is then reacted with 4-bromobenzyl chloride in the presence of a base like potassium carbonate to form N-(4-bromobenzyl)-2,5-dimethoxy-4-bromophenethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(4-Bromobenzyl) 2c-b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 4-bromo-2,5-dimethoxybenzaldehyde or 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: 4-bromo-2,5-dimethoxybenzyl alcohol or 4-bromo-2,5-dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Bromobenzyl) 2c-b has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a psychoactive substance.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
作用機序
The mechanism of action of N-(4-Bromobenzyl) 2c-b involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and changes in perception and mood. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the phosphoinositide pathway.
類似化合物との比較
Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
25B-NBOMe: A derivative with higher potency and binding affinity for the 5-HT2A receptor.
4-Bromo-2,5-dimethoxyphenethylamine: A closely related compound with similar chemical properties.
Uniqueness
N-(4-Bromobenzyl) 2c-b is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
特性
CAS番号 |
155638-93-0 |
|---|---|
分子式 |
C17H19Br2NO2 |
分子量 |
429.1 g/mol |
IUPAC名 |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-bromophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19Br2NO2/c1-21-16-10-15(19)17(22-2)9-13(16)7-8-20-11-12-3-5-14(18)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3 |
InChIキー |
BNJIESZKJPCAQX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=C(C=C2)Br)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





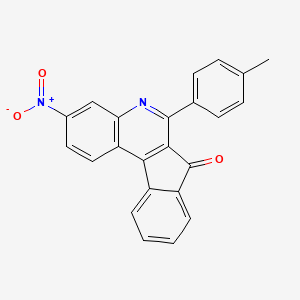

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
